molecular formula C16H9ClF4N4 B2764788 2-chloro-6-fluorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone CAS No. 338962-29-1

2-chloro-6-fluorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone

Cat. No. B2764788
CAS RN: 338962-29-1
M. Wt: 368.72
InChI Key: VCRAIMKUKFCKHB-GZIVZEMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is a useful research compound. Its molecular formula is C16H9ClF4N4 and its molecular weight is 368.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Hydrazones and their metal complexes have been synthesized and characterized, demonstrating potential antimicrobial activities. These studies involve the preparation of hydrazone compounds and their complexation with metals like vanadium, showcasing their structural properties and biological relevance (He et al., 2018).

Antimicrobial Activity

Several hydrazone compounds have been evaluated for their antimicrobial activities against a variety of bacterial and fungal strains. These compounds show promising results, with certain fluoro groups in the hydrazone ligands enhancing the antibacterial activities. Such findings suggest potential applications in developing new antimicrobial agents (Bogdanov et al., 2019).

Chemical Reactivity and Derivatives Synthesis

Research has explored the reactivity of quinoxalin-2-ones with difluorocarbene, leading to various quinoxaline derivatives. This highlights the versatility of hydrazone compounds in synthesizing fluorinated organic molecules, which are crucial in medicinal chemistry and material science (Morimoto et al., 1992).

Advanced Materials and Catalysis

Hydrazones and their derivatives have been utilized in the synthesis of novel materials with potential applications in optoelectronics and catalysis. The electronic, spectroscopic, and reactivity properties of these compounds have been extensively studied, revealing their utility in various scientific and industrial applications (Ali et al., 2020).

Drug Discovery and Biological Studies

The synthesis of hydrazone derivatives and their evaluation as DNA gyrase inhibitors and potent antimicrobial agents underscore their significance in drug discovery and biological research. These compounds have shown excellent antibacterial activity and hold promise as new therapeutic agents (Sridhar et al., 2016).

properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF4N4/c17-10-4-3-5-11(18)9(10)8-22-25-15-14(16(19,20)21)23-12-6-1-2-7-13(12)24-15/h1-8H,(H,24,25)/b22-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRAIMKUKFCKHB-GZIVZEMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=C(C=CC=C3Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=C(C=CC=C3Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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